N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide

Chemical Probes GPCR Ligand Design Medicinal Chemistry

This 2‑methoxy positional isomer is a defined chemical probe for 5‑HT3 receptor antagonist SAR studies. Its extended ethoxyethyl linker and 2‑methoxy substitution pattern distinguish it from 3‑/4‑methoxy analogues, enabling regioisomeric benchmarking and linker‑length exploration. Use it to validate docking models, calibrate CNS drug‑likeness parameters, or as a reference standard for chromatographic method development. Demethylation to the phenol provides a synthetic handle for late‑stage diversification. Procure this compound to eliminate regioisomer ambiguity and accelerate your serotonergic GPCR lead‑optimization campaigns. Compound‑specific affinity data must be generated de novo.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 2034567-34-3
Cat. No. B2421453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide
CAS2034567-34-3
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCCOCCN2C=CN=C2
InChIInChI=1S/C15H19N3O3/c1-20-14-5-3-2-4-13(14)15(19)17-7-10-21-11-9-18-8-6-16-12-18/h2-6,8,12H,7,9-11H2,1H3,(H,17,19)
InChIKeyVORNLEDJJZOACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide (CAS 2034567-34-3): Structural Overview and Sourcing Context


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a synthetic small molecule (C15H19N3O3; MW 289.33 g/mol) featuring a 2-methoxybenzamide core linked via an ethoxyethyl spacer to an N-substituted imidazole ring . This architecture places it within a broader class of imidazole-containing benzamides explored predominantly as ligands for aminergic G-protein-coupled receptors (GPCRs) and imidazoline binding sites [1]. However, publicly available, quantitative biological profiling data for this specific compound remains absent from primary peer-reviewed literature and patent repositories indexed at the time of this analysis. The information presented herein is therefore constrained to class-level inferences from structurally proximate analogs and patent-defined chemotypes, and should not be interpreted as a validated differentiation claim.

Why N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide Cannot Be Assumed Interchangeable with In-Class Analogs


Compounds within the N-(imidazolylethoxyethyl)benzamide chemotype exhibit divergent pharmacological profiles driven by subtle variations in the benzamide aryl substitution pattern. For instance, the patent EP0403261A2 defines 5-HT3 receptor antagonism as the primary pharmacophore outcome, but positional isomerism (2-methoxy vs. 3-methoxy or 4-methoxy) and halogen substitution (e.g., 2-chloro, 2,6-difluoro) are known to profoundly modulate affinity, selectivity, and intrinsic efficacy across serotonin receptor subtypes [1]. The 2-methoxy substitution in the target compound introduces steric and electronic properties distinct from its 4-substituted or unsubstituted counterparts, which is predicted to alter hydrogen-bonding capacity and conformational preference within the orthosteric binding pocket [1]. Consequently, generic procurement of any in-class analog without matched analytical validation or receptor-profiling data risks introducing uncharacterized off-target liabilities and confounding structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide: Limitations and Available Structural Context


Structural Differentiation: 2-Methoxybenzamide vs. 4-Imidazolylethoxybenzamide Core Architecture

The target compound incorporates an ethoxyethyl linker between the imidazole ring and the benzamide nitrogen, forming a flexible chain of 7 rotatable bonds (excluding the amide bond), in contrast to simpler analogs such as 4-(2-imidazol-1-yl-ethoxy)-benzamide (CAS 75912-57-1) which directly attaches the imidazole-ethoxy group to the benzamide aromatic ring without an intervening ethyl spacer [1]. This architectural distinction increases topological polar surface area (tPSA) from approximately 65 Ų (for 4-(2-imidazol-1-yl-ethoxy)-benzamide) to a predicted 98.24 Ų, which may reduce passive blood-brain barrier permeability relative to the shorter analog [2]. No direct comparative bioactivity data exists in the public domain for these two compounds.

Chemical Probes GPCR Ligand Design Medicinal Chemistry

Aryl Substitution Pattern: 2-Methoxy vs. 2-Chloro and 2,6-Difluoro Analogs

Within the N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzamide sub-series, the 2-methoxy substituent (present in CAS 2034567-34-3) differs electronically and sterically from halogenated analogs such as the 2-chloro (CAS 2034311-03-8) and 2,6-difluoro (CAS 2034311-09-4) variants . The methoxy group is an electron-donating substituent (+M effect) capable of intramolecular hydrogen bonding with the adjacent amide NH, potentially stabilizing a pseudo-cyclic conformation that restricts conformational freedom relative to the electron-withdrawing chloro or fluoro analogs. No direct, head-to-head quantitative binding data for these analogs against defined receptor targets have been deposited in ChEMBL, BindingDB, or PubChem as of this analysis .

Halogen Bonding SAR Receptor Binding

Patent-Defined Pharmacophore Context: 5-HT3 Receptor Antagonism Class Inference

The general formula disclosed in EP0403261A2 encompasses amide derivatives wherein an imidazolyl group is connected to a benzamide moiety via a linker containing oxygen or sulfur [1]. The target compound's structure (imidazolyl–(CH2)2–O–(CH2)2–NH–CO–aryl with 2-methoxy substitution) satisfies the Markush structure when Y = –O(CH2)2–, placing it within this 5-HT3 antagonist pharmacophore class. The patent asserts that exemplified compounds are 'potent and selective antagonists of 5-hydroxytryptamine at 5-HT3 receptors' [1]. However, the patent does not specifically exemplify or provide quantitative binding/functional data (Ki, IC50, pA2) for the 2-methoxybenzamide derivative. Extrapolation of potency and selectivity from other exemplified analogs (which predominantly feature 2-alkoxy or 2-halo substitution on the benzamide ring) to CAS 2034567-34-3 is therefore not supported by direct experimental evidence within the patent disclosure.

5-HT3 Antagonist Serotonin Receptor Emetic Pathway

Validated Application Scenarios for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide Based on Available Evidence


GPCR Ligand Screening Panel Compound

Given its structural concordance with the 5-HT3 receptor antagonist pharmacophore defined in EP0403261A2, CAS 2034567-34-3 may serve as a screening candidate within broader serotonergic GPCR panels. Its distinct 2-methoxy substitution and extended ethoxyethyl linker relative to simpler benzamide-imidazole conjugates justify its inclusion as a chemical probe for exploring linker-length and aryl-substitution SAR around the 5-HT3 orthosteric site. Users should note that compound-specific affinity and selectivity data must be generated de novo.

Medicinal Chemistry Scaffold Optimization Programs

The compound's imidazole-ethoxyethyl-benzamide architecture represents a modular scaffold amenable to systematic derivative synthesis. The 2-methoxy group provides a synthetic handle for demethylation to the corresponding phenol, enabling late-stage diversification. This scaffold is suitable for lead optimization campaigns targeting class A GPCRs where imidazole-containing ligands have established precedent, including histamine H3/H4 and serotonin receptor subfamilies.

Analytical Reference Standard for Isomeric Differentiation

CAS 2034567-34-3 (2-methoxy positional isomer) can be procured as a reference standard to confirm or exclude regioisomeric identity in synthetic batches of related N-(imidazolylethoxyethyl)benzamide libraries, where 2-methoxy, 3-methoxy, and 4-methoxy isomers may co-elute under standard chromatographic conditions. Its distinct retention characteristics (predicted cLogP ~0.95) provide a benchmark for method development.

Computational Chemistry and Molecular Docking Validation Set

The predicted conformational restriction from the 2-methoxy...amide NH intramolecular hydrogen bond makes this compound a valuable test case for validating docking scoring functions and molecular dynamics force fields that aim to recapitulate intramolecular interactions in flexible ligand-receptor systems. Its intermediate cLogP (~0.95) and moderate tPSA (~98 Ų) place it in a property space informative for CNS drug-likeness model calibration.

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.